N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They exist in four regioisomeric forms and have a wide range of applications . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are known for their diverse biological activities.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with hydrazides . The synthesis of triazole derivatives typically involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction.
Molecular Structure Analysis
The molecular structure of these compounds is determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles and triazoles are diverse, depending on the substituents present on the ring. They can undergo reactions such as acylation, alkylation, and various coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point, solubility, and stability, can be influenced by the substituents on the oxadiazole and triazole rings .
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic compounds, including oxadiazoles and triazoles, are synthesized through reactions involving N-benzoylthioamides with hydrazines and hydroxylamine, leading to the formation of 1H-1,2,4-triazoles and 1,2,4-oxadiazoles. This method demonstrates the versatility of these compounds in generating various heterocyclic structures, potentially including N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide (Whitfield & Papadopoulos, 1981).
Anticancer Activities
A series of substituted benzamides, closely related to the chemical structure of interest, were evaluated for their anticancer activities. The compounds demonstrated moderate to excellent efficacy against several cancer cell lines, including breast, lung, colon, and ovarian cancers. This highlights the potential of such compounds in developing new anticancer drugs (Ravinaik et al., 2021).
Novel Synthesis Routes
Research into the photolysis of 1,3,4-oxadiazoles in alcohols has uncovered novel pathways for the synthesis of benzamide and triazole derivatives. These findings could offer new methods for creating compounds with similar structures to this compound, which may have diverse scientific and pharmacological applications (Tsuge, Oe, & Tashiro, 1977).
Antiviral Activities
Benzamide-based compounds have also shown significant activity against avian influenza viruses, indicating the broad-spectrum potential of these molecules in antiviral research. The synthesis of novel benzamide-based aminopyrazoles and their efficacy against the H5N1 subtype suggest that related compounds, including the one , may be useful in the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
The mechanism of action of oxadiazole and triazole derivatives depends on their chemical structure and the target they interact with. They have been reported to possess various biological activities such as anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, and anticancer activities .
Safety and Hazards
Future Directions
The future research directions in this field could involve the design and synthesis of new oxadiazole and triazole derivatives with improved biological activities and lower toxicity. Computational methods could also be used to predict the properties of these compounds and guide the design of new derivatives .
Properties
IUPAC Name |
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-3-13-18-19-14(23-13)8-20(2)15(22)11-5-4-6-12(7-11)21-9-16-17-10-21/h4-7,9-10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJSDHCZPWIMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(C)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.